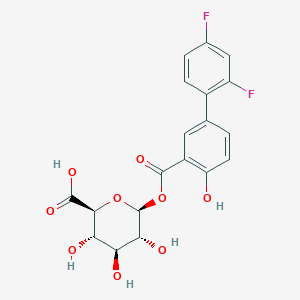

Diflunisal glucuronide ester

Vue d'ensemble

Description

Diflunisal glucuronide ester is a metabolite of Diflunisal . Diflunisal, a difluorophenyl derivative of salicylic acid, is a non-steroidal drug with analgesic, anti-inflammatory, and antipyretic properties .

Synthesis Analysis

Diflunisal is extensively metabolized to glucuronide conjugates, with the predominant metabolite being the ether (phenolic) glucuronide conjugate, followed by the less predominant ester glucuronide . The glucuronidation process involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes .Molecular Structure Analysis

The molecular formula of Diflunisal is C13H8F2O3, and it is a stable, white, crystalline compound . It is practically insoluble in water at neutral or acidic pH but dissolves readily in dilute alkali to give a moderately stable solution at room temperature .Chemical Reactions Analysis

Diflunisal undergoes extensive metabolism to form glucuronide conjugates . The glucuronidation process involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes .Physical And Chemical Properties Analysis

Diflunisal is a stable, white, crystalline compound with a melting point of 211° to 213°C . It is practically insoluble in water at neutral or acidic pH but dissolves readily in dilute alkali to give a moderately stable solution at room temperature . It is soluble in most organic solvents including ethanol, methanol, and acetone .Applications De Recherche Scientifique

Assay Development for Diflunisal Analysis

A liquid chromatography-tandem mass spectrometry assay has been developed for the selective determination of diflunisal in human plasma, accounting for its glucuronide metabolites. This sensitive method successfully applied to a bioequivalence study, demonstrates the potential for precise diflunisal measurement in clinical settings (Patel et al., 2013).

Pharmacokinetic Variability

Studies have shown variations in diflunisal's pharmacokinetics due to factors like sex, smoking, oral contraceptive use, and conditions such as liver cirrhosis, highlighting the importance of considering these variables in therapeutic use and research (Macdonald et al., 2004); (Macdonald et al., 2004).

Drug Interactions

Diflunisal's interaction with other drugs such as indomethacin has been observed, where it affects the plasma concentration and clearance of indomethacin, indicating a need for careful consideration of drug interactions in clinical settings (Hecken et al., 2004).

Catalysis and Synthesis Applications

Diflunisal glucuronide ester has been studied in the context of catalysis and synthesis. For instance, Lewis-acidic polyoxometalates have been used as catalysts for the synthesis of glucuronic acid esters, a reaction relevant to drug metabolism and prodrug development (Bosco et al., 2010).

Metabolite Studies and Drug Metabolism

Diflunisal glucuronide ester's formation and elimination kinetics have been studied to understand its metabolism and interactions with other drugs. Such studies are crucial in drug development and pharmacotherapy (Verbeeck et al., 2004).

Novel Formulations and Delivery Systems

Research has been conducted on developing novel drug delivery systems for diflunisal, such as lipid-based nanocarriers, to improve its therapeutic efficacy and reduce side effects (Kaur et al., 2016).

Analytical Methods for Impurity Determination

Chromatographic methods have been developed for the determination of diflunisal and its impurities, emphasizing the importance of purity in pharmaceutical preparations (Farid et al., 2021).

Structural Modifications and Derivative Studies

The structure modification of diflunisal and activity studies of its derivatives have been explored, showing potential for enhanced anti-inflammatory and analgesic effects, and possibly anti-tumor activities (Zhong Guang-xiang, 2010).

Safety And Hazards

Diflunisal is associated with an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal . It also causes an increased risk of serious gastrointestinal adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5-(2,4-difluorophenyl)-2-hydroxybenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2O9/c20-8-2-3-9(11(21)6-8)7-1-4-12(22)10(5-7)18(28)30-19-15(25)13(23)14(24)16(29-19)17(26)27/h1-6,13-16,19,22-25H,(H,26,27)/t13-,14-,15+,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNSISKAKJZJPR-NAHJCDBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207144 | |

| Record name | Diflunisal glucuronide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diflunisal glucuronide ester | |

CAS RN |

58446-30-3 | |

| Record name | Diflunisal glucuronide ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058446303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflunisal glucuronide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)

![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)

![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)